molecular formula C9H6F5NO2 B554718 (R)-2-Amino-3-(perfluorophenyl)propanoic acid CAS No. 40332-58-9

(R)-2-Amino-3-(perfluorophenyl)propanoic acid

Cat. No. B554718
CAS RN: 40332-58-9
M. Wt: 255.14 g/mol
InChI Key: YYTDJPUFAVPHQA-GSVOUGTGSA-N
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Description

“®-2-Amino-3-(perfluorophenyl)propanoic acid” is a compound with the CAS Number: 40332-58-9 and a molecular weight of 255.14 . It is stored in a dry, room temperature environment . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid . The InChI code for this compound is 1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1 .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It is stored in a dry, room temperature environment . Unfortunately, the boiling point of this compound is not available .

Scientific Research Applications

Surface Functionalization

Perfluorophenyl derivatives, such as D-PENTAFLUOROPHE, have been used as coupling agents in surface functionalization . They can form stable covalent adducts and can be tailored through synthesis . The coupling chemistry can be initiated by light, heat, and electrons . This makes them versatile for a wide range of materials and substrates .

Nanomaterial Synthesis

D-PENTAFLUOROPHE can also be used in the synthesis of nanomaterials . The heterobifunctional nature of perfluorophenyl azides (PFPA) makes them excellent candidates as coupling agents for materials synthesis . Patterned structures can be generated by selectively activating the areas of interest .

Proton Exchange Membrane Preparation

Perfluorinated monomers bearing acidic groups for proton transport, like D-PENTAFLUOROPHE, have potential applications in proton exchange membrane (PEM) fuel cells . They can be used in vacuum polymerization techniques .

Fuel Cells

D-PENTAFLUOROPHE can be used in the construction of fuel cells . The synthesis of various molecules with sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane has been reported .

Plasma Polymerization

D-PENTAFLUOROPHE can be used in plasma polymerization . The variation of plasma conditions allows for maximum monomer retention in its structure .

Synthesis of Fluorinated Porous Organic Networks (F-PONs)

D-PENTAFLUOROPHE can be used in the synthesis of fluorinated porous organic networks (F-PONs) . F-PONs have demonstrated unique properties and applications .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has the hazard statements H302-H315-H319-H332-H335 . The precautionary statements for this compound are P261-P280-P305+P351+P338 .

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ®-2-Amino-3-(perfluorophenyl)propanoic acid are as follows :

    The compound has high gastrointestinal absorption. The compound is BBB permeant, meaning it can cross the blood-brain barrier. The compound is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Information on the excretion of the compound is not available.

properties

IUPAC Name

(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJPUFAVPHQA-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(perfluorophenyl)propanoic acid

CAS RN

40332-58-9
Record name Pentafluorophenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040332589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PENTAFLUOROPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KD6AHA6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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